Leu-Glu

Overview

Description

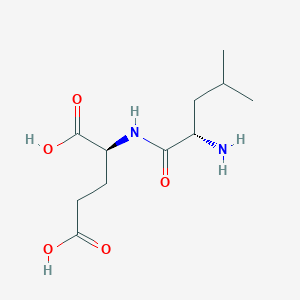

Leu-Glu is a dipeptide consisting of leucine and glutamic acid. It has been found in several ripened cheeses, including Gouda, Camembert, Shropshire blue, and Comté .

Synthesis Analysis

The synthesis of Leu-Glu and similar peptides has been studied extensively. For instance, a study investigated the antioxidant activity of these peptides by single-electron-transfer (SET) reaction-based assays .Molecular Structure Analysis

Leu-Glu contains a total of 37 bonds, including 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

Leu-Glu and similar peptides have been shown to have antioxidant activity. This activity was investigated using SET reaction-based assays, hydrogen-atom-transfer (HAT) reaction-based assays, and a hydroxyl radical scavenging activity assay .Physical And Chemical Properties Analysis

The physical and chemical properties of peptides like Leu-Glu can be analyzed using tools that calculate features such as charge-pH map, pI, hydrophobicity, and mass .Scientific Research Applications

Proteolytic Enzymes in Molecular Biology

Proteolytic enzymes, also known as peptidases, proteases, and proteinases, are capable of hydrolyzing peptide bonds in proteins . They play a key role in biological processes and in the life-cycle of many pathogens . Leu-Glu, as a dipeptide, can be a substrate for these enzymes, contributing to our understanding of their function and mechanism.

Peptide Synthesis

Proteolytic enzymes are used in peptide synthesis, a process that involves the creation of peptides, which are organic compounds made up of multiple amino acids linked via amide bonds . The compound Leu-Glu can be synthesized and used in research to study its properties and potential applications.

Digestion of Unwanted Proteins

During nucleic acid purification, proteolytic enzymes are used to digest unwanted proteins . Leu-Glu, being a dipeptide, can be used in studies related to this process, helping to improve the efficiency and effectiveness of nucleic acid purification.

Cell Culturing and Tissue Dissociation

Proteolytic enzymes are also used in cell culturing and tissue dissociation . The compound Leu-Glu can be used in research related to these areas, potentially improving the methods used in cell culture and tissue dissociation.

Preparation of Recombinant Antibody Fragments

Proteolytic enzymes are used in the preparation of recombinant antibody fragments for research, diagnostics, and therapy . Leu-Glu, as a dipeptide, can be used in studies related to this process, contributing to the development of new therapeutic strategies.

Peptide-Based Hydrogels

Over the last twenty years, peptide-based hydrogels have drawn great attention from scientists thanks to both their inherent advantages in terms of properties and their high modularity . Leu-Glu, as a dipeptide, can be used in the development and study of these hydrogels, contributing to the advancement of this field.

Future Directions

Mechanism of Action

Target of Action

H-Leu-Glu-OH, also known as Leu-Glu, is a dipeptide consisting of γ-glutamic acid and leucine It’s worth noting that leucine, one of the components of leu-glu, is known to activate the mammalian target of rapamycin (mtor) signaling pathway in skeletal muscle, adipose tissue, and placental cells .

Mode of Action

Leucine, for instance, is known to activate the mTOR signaling pathway, which plays a crucial role in cell growth, protein synthesis, and autophagy .

Biochemical Pathways

Leu-Glu may potentially influence several biochemical pathways. Leucine, one of its components, is known to increase protein synthesis through the activation of the mTOR signaling pathway . This pathway plays a significant role at the junction of carbon and nitrogen assimilation pathways .

Result of Action

Based on the known effects of leucine, we can infer that leu-glu might promote protein synthesis and energy metabolism, while inhibiting protein degradation .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNVDJGXRFEYTK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876600 | |

| Record name | L-Glutamic acid, N-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Leu-Glu-OH | |

CAS RN |

16364-31-1 | |

| Record name | L-Glutamic acid, N-L-leucyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

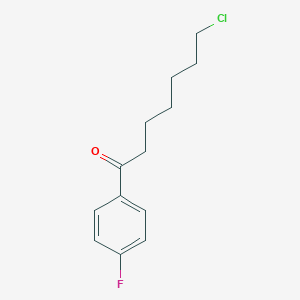

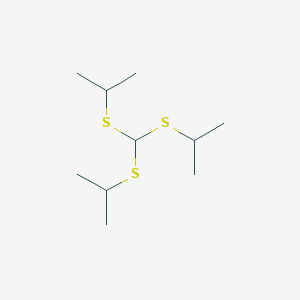

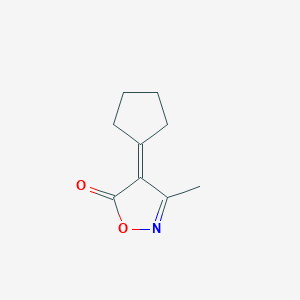

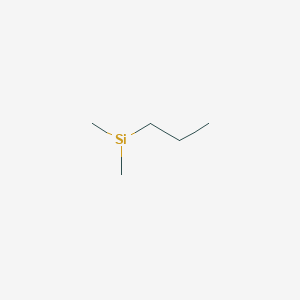

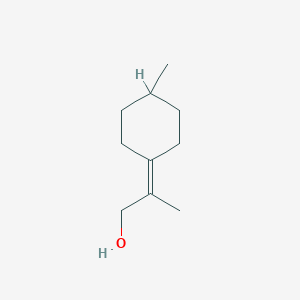

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)